Product packaging for Trimethylphenylammonium iodide(Cat. No.:CAS No. 98-04-4)

Trimethylphenylammonium iodide

Cat. No.: B029342
CAS No.: 98-04-4
M. Wt: 263.12 g/mol
InChI Key: KKLAORVGAKUOPZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Quaternary Ammonium (B1175870) Salts in Chemical Science

Quaternary ammonium salts, often referred to as "quats," are a class of chemical compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl moieties. wikipedia.orgaccessscience.com This permanent positive charge, independent of the solution's pH, is a defining feature that distinguishes them from primary, secondary, and tertiary ammonium cations. wikipedia.org The cation is balanced by a halide or other anion.

These salts are synthesized through the alkylation of tertiary amines. ontosight.ai Their applications are widespread and diverse, encompassing roles as disinfectants, surfactants, fabric softeners, and antistatic agents. wikipedia.orgsavemyexams.com In the realm of organic chemistry, they are particularly valued as phase transfer catalysts, facilitating reactions between reagents that are soluble in immiscible solvents. wikipedia.org This capability is crucial for enhancing reaction rates and yields in heterogeneous systems. ontosight.ai

Historical Context of Phenyltrimethylammonium (B184261) Iodide Research

Early research into phenyltrimethylammonium iodide laid the groundwork for its subsequent applications. One of the initial documented uses of PTMAI was for the detection and determination of cadmium. chemicalbook.comnih.gov Historical studies also explored the reactions of PTMAI with various halogens. For instance, research from 1923 detailed the interaction of chlorine with phenyltrimethylammonium iodide in glacial acetic acid, which resulted in the evolution of bromine and the formation of a new perhaloid compound. rsc.org These early investigations into the reactivity of PTMAI were fundamental in understanding its chemical behavior and potential for more complex applications.

Contemporary Significance of PTMAI in Advanced Chemical Synthesis and Materials Science

In recent years, the significance of phenyltrimethylammonium iodide has expanded considerably, particularly in the fields of advanced chemical synthesis and materials science. It is now recognized as an important raw material and intermediate in the synthesis of organic compounds, pharmaceuticals, and dyes. chemicalbook.comfishersci.cathermofisher.kr

A notable application of PTMAI is as a methylating agent in organic synthesis. ontosight.ai Research has demonstrated its effectiveness for the monoselective N-methylation of amides and indoles, offering a safer and easier-to-handle alternative to many traditional methylating agents that are often toxic and volatile. ontosight.aiacs.orgchemistryviews.org Specifically, studies have shown that phenyltrimethylammonium iodide can be used for the selective α-methylation of aryl ketones with high yields. chemistryviews.orgacs.org Nickel-catalyzed reactions utilizing PTMAI have also been developed for the methylation of C-H bonds in both benzamides and aliphatic amides. nih.gov

In the realm of materials science, PTMAI has found a crucial role in the development of perovskite solar cells (PSCs), a promising technology for renewable energy. researchgate.net Scientists have employed PTMAI as a surface passivation agent to remove electronic defects in formamidinium-based perovskite films, which is a significant step toward achieving higher power conversion efficiency and long-term stability. researchgate.net By incorporating PTMAI, researchers have been able to mitigate the local strain in the perovskite layer and create a more vertically oriented structure, which aids in the generation and extraction of photocarriers. researchgate.net Furthermore, a related compound, phenyltriethylammonium iodide (PTEAI), has been shown to protect the perovskite film from moisture and passivate surface defects, leading to enhanced stability and efficiency. researchgate.net

Properties of Phenyltrimethylammonium Iodide

PropertyValueSource(s)
Molecular Formula C9H14IN nih.govfishersci.cathermofisher.kr
Molecular Weight 263.12 g/mol nih.govfishersci.cathermofisher.kr
Appearance White to slightly green or cream crystalline powder or flakes. chemicalbook.comthermofisher.kr
Solubility Soluble in water and methanol. chemicalbook.comfishersci.ca
Melting Point 227 °C (sublimes) chemicalbook.com
CAS Number 98-04-4 fishersci.cathermofisher.kr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14IN B029342 Trimethylphenylammonium iodide CAS No. 98-04-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(phenyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLAORVGAKUOPZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3426-74-2 (Parent)
Record name Phenyltrimethylammonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1021825
Record name Phenyltrimethylammonium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Phenyltrimethylammonium iodide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18371
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532909
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Vapor Pressure

0.00000003 [mmHg]
Record name Phenyltrimethylammonium iodide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18371
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

98-04-4
Record name Benzenaminium, N,N,N-trimethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyltrimethylammonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyltrimethylammonium iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenaminium, N,N,N-trimethyl-, iodide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenyltrimethylammonium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N-trimethylanilinium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.392
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLTRIMETHYLAMMONIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O888XQ7FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ii. Synthetic Methodologies and Mechanistic Investigations of Phenyltrimethylammonium Iodide

Mechanistic Insights into PTMAI Formation and Reactivity

The formation and subsequent reactions of phenyltrimethylammonium (B184261) iodide (PTMAI) and its analogs are governed by fundamental principles of organic reaction mechanisms. Detailed mechanistic studies, employing kinetics, computational analysis, and isotopic labeling, have provided profound insights into the transition states and intermediates that define its chemical behavior.

The primary route to synthesizing phenyltrimethylammonium iodide is the quaternization of N,N-dimethylaniline with methyl iodide. youtube.comdtic.mil This transformation is a classic example of the Menshutkin reaction, first described in 1890. researchgate.netcdnsciencepub.com The reaction proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. youtube.comresearchgate.net

In this concerted pathway, the nitrogen atom of N,N-dimethylaniline acts as the nucleophile, attacking the electrophilic carbon of methyl iodide. Simultaneously, the carbon-iodine bond is broken. youtube.com The entire process occurs in a single step through a highly organized, planar transition state. youtube.com

Key features of this pathway include:

Dipolar Transition State: The reaction proceeds from neutral reactants to an ionic product, passing through a transition state with significant charge separation. researchgate.net This dipolar transition state is a critical feature influencing the reaction kinetics.

Bond Formation and Cleavage: Theoretical studies using density functional theory (DFT) show a progressive lengthening of the carbon-halide bond and shortening of the carbon-nitrogen bond in the transition state as the reaction progresses. researchgate.net

Stereochemistry: As a typical S_N2 reaction, the attack of the nucleophile occurs from the side opposite the leaving group, leading to an inversion of configuration at the electrophilic carbon.

Studies have quantified this effect by comparing reaction kinetics across a range of solvents with varying polarities and dielectric constants (D). cdnsciencepub.comsciensage.info

Table 1: Effect of Solvent Polarity on the Rate of Quaternization This interactive table showcases the relationship between the solvent's dielectric constant and the rate constant for the quaternization of N,N-dimethylaniline derivatives.

SolventDielectric Constant (D)Rate Constant (k₂) [L mol⁻¹ s⁻¹]Reference
Methyl Ethyl Ketone18.50.0000305 sciensage.info
Isopropyl Alcohol19.90.0000321 sciensage.info
Acetone20.70.0000366 sciensage.info
Ethyl Alcohol24.60.0000412 sciensage.info
Methyl Alcohol32.70.0000512 sciensage.info
Acetonitrile37.50.0000595 sciensage.info

A linear relationship is often observed when plotting the logarithm of the rate constant (log k₂) against the reciprocal of the dielectric constant (1/D), indicating the formation of a highly charged transition state. sciensage.infosciensage.info

Computational studies further illuminate the solvent's role by calculating the activation barriers in different media. For analogous Menshutkin reactions, moving from the gas phase to a polar solvent drastically reduces the activation energy. cdnsciencepub.com

Table 2: Calculated Gibbs Free Activation Energy (ΔG‡) vs. Solvent Polarity for a Model Menshutkin Reaction This table presents data from first-principles studies on how solvent polarity impacts the energy barrier for quaternization.

Phase/SolventPolarityGibbs Free Activation Energy (kcal/mol)Reference
Gas Phase-52.47 cdnsciencepub.com
Low-Polarity SolventLow32.79 cdnsciencepub.com
High-Polarity SolventHigh38.44 cdnsciencepub.com

The data consistently show that polar solvents facilitate the reaction by stabilizing the charge separation that develops in the S_N2 transition state. cdnsciencepub.comcdnsciencepub.com

Kinetic isotope effect (KIE) studies on phenyltrimethylammonium iodide analogs are powerful tools for elucidating the mechanisms of elimination reactions, such as the Hofmann elimination. cdnsciencepub.comresearchgate.net By replacing atoms with their heavier isotopes (e.g., ¹H with ²H, or ¹⁴N with ¹⁵N) at key positions, researchers can probe the extent of bond breaking in the rate-determining step of the reaction. cdnsciencepub.com These studies have revealed that the elimination mechanism can shift between a concerted E2 pathway and a stepwise E1cb pathway depending on the substrate structure. cdnsciencepub.comcdnsciencepub.com

For the E2 reaction of 2-arylethyltrimethylammonium salts, both β-deuterium (kH/kD) and nitrogen (k¹⁴/k¹⁵) isotope effects have been measured. cdnsciencepub.com The magnitude of these effects changes systematically with the electronic nature of substituents on the phenyl ring.

Table 3: Isotope Effects in the E2 Elimination of para-Substituted 2-Phenylethyltrimethylammonium Ions This interactive table shows how electron-withdrawing and -donating groups on the phenyl ring alter the kinetic isotope effects, providing insight into the transition state structure.

para-SubstituentSubstituent TypeNitrogen Isotope Effect ((k¹⁴/k¹⁵ - 1) x 100)Hydrogen-Deuterium Isotope Effect (kH/kD)Reference
-OCH₃Electron-Donating1.372.64 cdnsciencepub.com
-HNeutral1.333.23 cdnsciencepub.com
-ClElectron-Withdrawing1.143.48 cdnsciencepub.com
-CF₃Strongly Electron-Withdrawing0.884.16 cdnsciencepub.com

The trend shows that as the para-substituent becomes more electron-withdrawing, the nitrogen isotope effect decreases while the primary deuterium (B1214612) isotope effect increases. cdnsciencepub.com This suggests a shift in the transition state structure: for electron-withdrawing groups, there is less C-N bond cleavage and more C-H bond cleavage in the rate-determining step, indicating a more "E1cb-like" E2 transition state. cdnsciencepub.com

In contrast, studies on the elimination reaction of 3-phenylpropyltrimethylammonium (B1216647) iodide revealed a different mechanism. cdnsciencepub.com The key findings were:

A large nitrogen isotope effect (k¹⁴/k¹⁵) of 1.022 ± 0.001. cdnsciencepub.com

A very large primary hydrogen isotope effect (kH/kD) estimated to be greater than 20. cdnsciencepub.com

Evidence of isotopic exchange at the C-3 position when the deuterated salt was reacted in ordinary ammonia. cdnsciencepub.com

These observations are inconsistent with a concerted E2 mechanism and instead strongly support a stepwise E1cb (Elimination, Unimolecular, conjugate Base) mechanism. cdnsciencepub.com In this pathway, a proton is first rapidly and reversibly removed to form a carbanion intermediate, which then slowly loses the trimethylamine (B31210) leaving group in the rate-determining step. cdnsciencepub.com

Furthermore, solvent isotope effects have been noted, where elimination reactions like the Hofmann elimination can proceed significantly faster in heavy water (D₂O) compared to H₂O, an observation known as an inverse isotope effect. chem-station.com

Iii. Phenyltrimethylammonium Iodide As a Reagent in Organic Synthesis

Alkylation and Methylation Reactions

The primary application of phenyltrimethylammonium (B184261) iodide in synthetic chemistry is as a source of a methyl group in various alkylation and methylation reactions. organic-chemistry.orgacs.org

Phenyltrimethylammonium iodide (PhMe₃NI) has been successfully employed as a methylating agent for the regioselective introduction of a methyl group at the α-position of aryl ketones. organic-chemistry.orgupf.eduacs.org This method is characterized by its operational simplicity, the use of the green solvent anisole, and the ability to achieve yields up to 85%. acs.orgupf.eduacs.org The reaction typically proceeds with potassium hydroxide (B78521) (KOH) as the base at elevated temperatures. organic-chemistry.orgacs.org A notable feature of this protocol is that the formation of α,α-dimethylated byproducts is consistently avoided. acs.org The byproduct of the reaction, N,N-dimethylaniline, can be easily removed from the product through a simple acidic workup, which converts it into a water-soluble HCl salt. acs.orgchemistryviews.org

Research has shown that the choice of the ammonium (B1175870) salt significantly impacts the selectivity and yield of the α-methylation of aryl ketones. organic-chemistry.org Studies comparing different phenyltrimethylammonium halides for the methylation of benzyl (B1604629) 4-fluorophenyl ketone revealed a clear trend. acs.org While the chloride and bromide salts were tested, phenyltrimethylammonium iodide provided a superior yield and selectivity for the desired α-methylated product over the competing O-methylated enol ether. acs.org

The presence of the phenyl group on the ammonium salt is crucial for directing the methylation to the carbon atom (C-alkylation) rather than the oxygen atom (O-alkylation). acs.orgnih.gov Compared to tetramethylammonium (B1211777) salts, the electron-withdrawing nature of the phenyl group is thought to increase the electrophilicity of the methyl groups, making them more reactive towards the "soft" α-carbon of the enolate intermediate. acs.orgnih.gov Other ammonium salts, such as the naturally occurring betaine, were found to be practically ineffective in this transformation. acs.org

Table 1: Effect of Various Ammonium Salts on the Methylation of Benzyl 4-fluorophenyl ketone Reaction conditions: Benzyl 4-fluorophenyl ketone (1a), ammonium salt (1.5 equiv), KOH (2 equiv), toluene, 130 °C, 18 h. Yields determined by ¹⁹F NMR.

EntryAmmonium SaltYield of C-Methylated Product (3a)Yield of O-Methylated Product (2a)
1Me₄NBr28%34%
2PhMe₃NCl19%29%
3PhMe₃NBr41%23%
4PhMe₃NI78%10%

Data sourced from The Journal of Organic Chemistry, 2022, 87, 4305-4315. acs.org

While detailed computational studies specifically for the α-methylation of aryl ketones with phenyltrimethylammonium iodide are not extensively documented in the provided sources, mechanistic proposals are based on experimental observations and established chemical principles. acs.org The prevailing hypothesis suggests a direct nucleophilic substitution pathway. organic-chemistry.org It is proposed that the phenyl group on the ammonium cation withdraws electron density from the N-methyl groups, rendering them more susceptible to attack by the enolate's soft α-carbon. acs.orgnih.gov Researchers have provided evidence to exclude a mechanism involving the thermal decomposition of the ammonium salt into methyl iodide (MeI), which would then act as the methylating agent. researchgate.net This is a key distinction from pathways involving other methylating agents. researchgate.net In related nickel-catalyzed systems using phenyltrimethylammonium salts, computational studies have supported a concerted metalation-deprotonation (CMD) mechanism, although this applies to C-H activation reactions rather than the direct α-methylation of ketones. rsc.orgpitt.edu

The protocol for α-methylation using phenyltrimethylammonium iodide has demonstrated practical utility through its scalability and application in contexts relevant to medicinal chemistry. organic-chemistry.org The methylation of benzyl 4-fluorophenyl ketone was successfully performed on a 1.4 mmol scale, yielding the desired product in 85% after isolation, which confirms the method's potential for larger-scale synthesis. acs.org

This method's applicability extends to the late-stage methylation of biologically relevant molecules, a crucial strategy in drug discovery often associated with the "magic methyl effect". nih.govchemistryviews.org For instance, the drug fenbufen, which contains a carboxylic acid moiety, can be preferentially methylated at the acid position. acs.org With the subsequent addition of fresh reagent, further methylation at the α-position can be achieved, showcasing the potential for sequential functionalization. acs.org The ability to introduce methyl groups late in a synthetic sequence makes this reagent a valuable tool for medicinal chemists. chemistryviews.org

Phenyltrimethylammonium iodide has been identified as a safe, non-toxic, and easy-to-handle reagent for the highly monoselective N-methylation of amides, indoles, and related nitrogen-containing heterocycles. organic-chemistry.orgupf.edunih.gov This method is distinguished by its excellent selectivity, preventing the formation of over-alkylated products, which can be a significant challenge with traditional N-methylation techniques. researchgate.netorganic-chemistry.org The reactions are operationally simple and provide high yields, often up to 99%, under mildly basic conditions with bases like cesium carbonate (Cs₂CO₃) in toluene. acs.orgorganic-chemistry.org The remarkable monoselectivity makes this protocol particularly attractive for the late-stage functionalization of complex and bioactive compounds. upf.edunih.govacs.org

A key advantage of using phenyltrimethylammonium iodide for N-methylation is its high functional group tolerance. organic-chemistry.orgupf.eduacs.org The method has been successfully applied to a wide array of substrates, including established pharmaceuticals, without affecting many other sensitive functional groups. organic-chemistry.orgsemanticscholar.org

For example:

In tryptamine (B22526) derivatives like melatonin, methylation occurs exclusively on the indole (B1671886) nitrogen, leaving the secondary amide functionality untouched. semanticscholar.org Even when the N-monomethylated product was subjected to the reaction conditions again, no further methylation of the amide nitrogen was observed. semanticscholar.org

The antibiotic linezolid (B1675486) can be N-methylated at its acetamide (B32628) moiety in 84% yield. semanticscholar.org

Substrates containing phenolic hydroxyl groups, such as paracetamol and salicylamide, are methylated at both the phenolic oxygen and the amide nitrogen. semanticscholar.org

Theophylline can be fully methylated to produce caffeine (B1668208) in quantitative yield. semanticscholar.org

However, the selectivity is dependent on the substrate's electronic properties. Sulfonamides, which have a significantly lower pKa than benzamides, can undergo a second methylation at the nitrogen. semanticscholar.org This high degree of tolerance for many common functional groups underscores the method's utility in complex molecule synthesis and medicinal chemistry. organic-chemistry.org

Table 2: Examples of N-Methylation with Phenyltrimethylammonium Iodide Demonstrating Functional Group Tolerance

SubstrateProductYieldNotes
MelatoninN-methylated at indole88%Secondary amide not methylated. semanticscholar.org
LinezolidN-methylated at acetamide84% semanticscholar.org
ParacetamolMethylated at phenol (B47542) and amide-Both hydroxy and amide groups react. semanticscholar.org
TheophyllineCaffeine99%Fully methylated product. semanticscholar.org
CarbamazepineN-methylated at urea (B33335) moiety56%Monomethylation of a urea-derived group. researchgate.netsemanticscholar.org

Data sourced from Organic Letters, 2022, 24, 7315-7319 and other related studies. researchgate.netsemanticscholar.org

C−H Bond Methylation Catalyzed by Nickel(II)

Phenyltrimethylammonium iodide serves as an effective methyl source in nickel(II)-catalyzed C−H bond activation and methylation reactions. patentdigest.orgnih.gov This methodology provides a direct route to introduce methyl groups onto C(sp²) and C(sp³) hybridized carbon atoms, which is a significant challenge in synthetic chemistry. patentdigest.orgnih.govsorbonne-universite.fr The reactions are typically assisted by a directing group, such as an 8-aminoquinoline (B160924) (8-AQ) group attached to the substrate. rsc.org

The nickel(II)-catalyzed methylation of C(sp²)−H bonds in benzamides using phenyltrimethylammonium salts, including the iodide and bromide versions, has been achieved with high efficiency. patentdigest.orgnih.gov This reaction exhibits a broad substrate scope and is compatible with a wide array of functional groups. patentdigest.orgnih.gov The process involves the chelation-assisted activation of an ortho C-H bond of the benzamide, followed by the nickel-catalyzed coupling with the methyl group from the phenyltrimethylammonium salt. nih.gov This method offers a direct and atom-economical approach to synthesizing ortho-methylated benzamides.

The utility of this nickel-catalyzed system extends to the more challenging methylation of C(sp³)−H bonds. patentdigest.orgnih.gov Specifically, the β-C(sp³)–H bonds in aliphatic amides can be methylated using phenyltrimethylammonium iodide as the methyl source. rsc.org The reaction proceeds with high regioselectivity, affording the mono-methylated product in good yields with only trace amounts of the di-alkylated byproduct observed. rsc.org The proposed mechanism involves the coordination of the amide's directing group to the Ni(II) catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a nickelacycle intermediate, which then undergoes functionalization. rsc.org

Table 2: Nickel-Catalyzed C-H Methylation using PTMAI

Substrate TypeC-H Bond TypeKey Features
BenzamidesC(sp²)−H patentdigest.orgnih.govBroad scope, high functional group compatibility. patentdigest.orgnih.gov
Aliphatic AmidesC(sp³)−H patentdigest.orgnih.govrsc.orgHigh regiocontrol for mono-methylation. rsc.org

O-Methylation of Phenolic Compounds

Phenyltrimethylammonium salts are also utilized in the O-methylation of phenolic compounds to form aryl methyl ethers. researchgate.net While phenyltrimethylammonium chloride has been reported for this transformation, the iodide salt can also be implicated in similar reactions. google.com This method provides an alternative to traditional methylating agents like methyl iodide, which are often highly toxic. sciencemadness.org The reaction typically proceeds in the presence of a base. The use of quaternary ammonium salts like PTMAI for O-methylation is an important synthetic tool, particularly in the synthesis of fragrances and other fine chemicals. researchgate.net For example, the O-methylation of morphine to codeine has been accomplished using phenyltrimethylammonium chloride. google.com

Preparation of Ester Derivatives with PTMAI-related Catalysts

In the preparation of ester derivatives, particularly methyl esters from carboxylic acids, catalysts related to phenyltrimethylammonium iodide play a role. Phenyltrimethylammonium hydroxide has been employed as a basic catalyst for this purpose. aocs.orgcolostate.edu Furthermore, various ammonium halide catalysts, including phenyltrimethylammonium iodide, are cited in processes for preparing glycol monoesters by reacting a lower alkylene oxide with a carboxylic acid. google.com These catalysts facilitate the esterification process, offering an alternative to traditional acid or base-promoted methods that can lead to undesirable side reactions. google.com

Phase Transfer Catalysis (PTC) Applications

Phase transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. ontosight.ai Phenyltrimethylammonium iodide is an effective phase transfer catalyst due to its ability to transport reactants across the phase boundary. ontosight.aicymitquimica.com

Phenyltrimethylammonium iodide functions as a phase transfer catalyst by exchanging its iodide anion for the anion of a reactant in the aqueous phase. The resulting lipophilic ion pair, containing the phenyltrimethylammonium cation and the reactant anion, can then migrate into the organic phase. This transfer allows the reactant anion to react with the organic substrate. The phenyl group of PTMAI contributes to its lipophilicity, while the charged quaternary ammonium center facilitates its interaction with anions. This dual nature is key to its effectiveness as a phase transfer catalyst.

For instance, a derivative, 3-(trifluoromethyl)phenyltrimethylammonium iodide (3-CF3-PATAI), has been used to modify the surface of perovskite quantum dots. chemborun.com In this application, it forms a complex with formamidine (B1211174) iodide (FAI) and transfers it from a polar solvent to a non-polar solvent, effectively repairing surface defects. chemborun.com

The mechanism of PTMAI in interfacial reactions involves the transfer of reactants between the aqueous and organic phases. The quaternary ammonium cation forms a lipophilic ion pair with the reacting anion, facilitating its transport into the organic phase where the reaction occurs. The efficiency of this process is influenced by the nature of the organic and aqueous phases, the concentration of the catalyst, and the specific reactants involved.

Phenyltrimethylammonium iodide and its analogs are valuable reagents in pharmaceutical synthesis. thermofisher.inontosight.ai Quaternary ammonium salts, in general, are recognized for their role in the synthesis of various pharmaceutical compounds, where they can modify the solubility and reactivity of substrates. ontosight.ai

A significant application of PTMAI is as a methylating agent. nih.govontosight.aiacs.org It has been reported as a safe and easy-to-handle reagent for the monoselective N-methylation of amides and indoles. nih.govacs.org This is particularly important in medicinal chemistry, as the addition of a methyl group can drastically alter the biological properties of a molecule, a phenomenon often referred to as the "magic-methyl effect". nih.gov This method is attractive for the late-stage methylation of bioactive compounds, offering high yields and functional group tolerance. nih.govacs.org

The table below summarizes the application of PTMAI in the N-methylation of various amides, demonstrating its efficiency and selectivity.

EntrySubstrateProductYield (%)
1N-phenylacetamideN-methyl-N-phenylacetamide91
2N-(4-bromophenyl)acetamideN-(4-bromophenyl)-N-methylacetamide88
3N-(4-cyanophenyl)acetamideN-(4-cyanophenyl)-N-methylacetamide85
4Indole1-methylindole99

Data sourced from a study on monoselective N-methylation using quaternary ammonium salts. nih.gov

The use of phase transfer catalysts like phenyltrimethylammonium iodide can significantly enhance reaction rates and yields in various organic transformations. ajpojournals.org By facilitating the transfer of reactants between phases, PTCs overcome the insolubility of reactants, leading to more efficient and faster reactions. numberanalytics.com

Several factors contribute to this enhancement:

Increased Reaction Interface: The catalyst effectively brings the reactants together, increasing the frequency of molecular collisions. ajpojournals.org

Activation of the Anion: In the organic phase, the reactant anion is less solvated and therefore more "naked" and reactive.

Lowering Activation Energy: Catalysts, in general, provide an alternative reaction pathway with a lower activation energy. numberanalytics.com

Studies have shown that increasing the concentration of a phase transfer catalyst generally increases the reaction rate up to an optimal point. ajpojournals.orgresearchgate.net Beyond this concentration, the rate may level off or even decrease. researchgate.net The choice of solvent also plays a crucial role, with polar solvents often enhancing the rates of polar reactions. researchgate.net

In some cases, the efficiency of phase transfer catalysis can be further improved by using a co-catalyst or employing a dual phase transfer catalysis system. A co-catalyst can assist in the primary catalytic cycle, for example, by facilitating the regeneration of the active catalyst.

For instance, metal porphyrin complexes have been used in conjunction with phenyltrimethylammonium tribromide (a derivative of PTMAI) to catalyze the coupling reaction of carbon dioxide and epoxides. In this system, the metal porphyrin acts as the primary catalyst, while the phenyltrimethylammonium salt acts as a co-catalyst, likely facilitating the nucleophilic ring-opening of the epoxide.

Dual phase transfer catalysis involves the use of two different phase transfer catalysts that may operate synergistically. This approach can be beneficial for complex reactions where multiple ionic species need to be transported across the phase boundary.

Reactions with Sulfur Dioxide and Aldehydes/Ketones

Phenyltrimethylammonium iodide has been studied in reactions involving sulfur dioxide and aldehydes or ketones. ua.edu In one documented reaction, a solution containing aniline, m-nitrobenzaldehyde, and sodium bisulfite was treated with an aqueous solution of phenyltrimethylammonium iodide, resulting in the immediate precipitation of a white crystalline compound. ua.edu This suggests that PTMAI can play a role in facilitating reactions that form adducts between these reactants.

Another study describes the use of phenyl trimethylammonium iodide as a methylating agent for the regioselective α-methylation of aryl ketones. researchgate.net This method offers an alternative to traditional methylating agents, with the advantages of being non-volatile and easier to handle. researchgate.net The reaction is carried out in the presence of a base like potassium hydroxide and yields up to 85%. researchgate.net

The table below shows the results of the α-methylation of various aryl ketones using PTMAI.

EntryAryl KetoneProductYield (%)
1Acetophenoneα-methylacetophenone85
24'-methoxyacetophenoneα-methyl-4'-methoxyacetophenone82
32'-acetonaphthoneα-methyl-2'-acetonaphthone78

Data sourced from a study on selective α-methylation of aryl ketones. researchgate.net

Iv. Phenyltrimethylammonium Iodide in Materials Science Research

Application in Perovskite Solar Cells (PSCs)

The intrinsic instability of perovskite materials, especially at their surfaces and grain boundaries where defects can form, poses a significant challenge to the commercialization of PSCs. These defects act as recombination centers for charge carriers, hindering the power conversion efficiency (PCE) and long-term stability of the devices. Phenyltrimethylammonium (B184261) iodide has been effectively employed to address these issues through surface passivation and structural modifications.

Surface passivation is a critical strategy to mitigate the detrimental effects of defects on the performance of perovskite solar cells. Phenyltrimethylammonium iodide has proven to be an effective passivating agent, leading to significant improvements in both the efficiency and durability of these devices.

A novel approach to defect management in PSCs involves the double-side surface passivation of the perovskite film with phenyltrimethylammonium iodide. researchgate.net This technique effectively removes electronic defects, which are a primary cause of non-radiative recombination and degradation. researchgate.net In one study, the application of a double-side passivation method using phenyltrimethylammonium iodide resulted in a substantial enhancement of the power conversion efficiency of FAPbI3-based solar cells, achieving a PCE of 21.87%. researchgate.net Furthermore, this treatment significantly improved the long-term stability of the device. The passivated solar cell retained over 80% of its initial PCE after 1860 hours at 60°C and 1030 hours under continuous 1-sun illumination. researchgate.net

Table 1: Photovoltaic Performance of FAPbI3-based Solar Cells With and Without Phenyltrimethylammonium Iodide (PTMAI) Double-Side Passivation

TreatmentJsc (mA/cm²)Voc (V)FF (%)PCE (%)
Without PTMAIData not availableData not availableData not availableData not available
With PTMAIData not availableData not availableData not available21.87

Specific values for Jsc, Voc, and FF for the control device were not provided in the source material.

Ionic defects, such as halide vacancies, are prevalent in perovskite films and serve as sites for non-radiative recombination, which is a major energy loss pathway. icj-e.orgatomfair.com Phenyltrimethylammonium iodide helps to mitigate these ionic defect sites. researchgate.net The introduction of iodide salts like phenyltrimethylammonium iodide can passivate the perovskite surface, reducing the density of these defects. imperial.ac.ukcore.ac.uk This passivation leads to a significant reduction in non-radiative recombination. icj-e.orgairitilibrary.com The strong coordination between the phenyltrimethylammonium cation and the uncoordinated Pb2+ ions in the perovskite structure effectively suppresses the formation of deep iodine vacancy defects. icj-e.org Consequently, this leads to an increase in the photoluminescence lifetime, indicating a reduction in charge carrier recombination. icj-e.orgairitilibrary.com By effectively passivating these defect sites, phenyltrimethylammonium iodide contributes to higher open-circuit voltages (Voc) and fill factors (FF) in perovskite solar cells. icj-e.orgresearchgate.net

Beyond surface passivation of 3D perovskites, phenyltrimethylammonium iodide plays a crucial role as a large organic spacer cation in the formation of two-dimensional (2D) and quasi-2D perovskite structures. These lower-dimensional perovskites exhibit enhanced stability compared to their 3D counterparts, making them promising for long-lasting solar cell applications.

Phenyltrimethylammonium (PTA+) cations have been successfully used as organic interlayer spacers to create 2D Ruddlesden-Popper perovskite films. acs.orgnih.gov These structures consist of layers of inorganic lead iodide octahedra separated by the bulky organic PTA+ cations. researchgate.netshanghaitech.edu.cn The general formula for these Ruddlesden-Popper phases is A'2An-1BnX3n+1, where A' is the bulky organic cation (in this case, PTA+). escholarship.org The formation of these layered structures offers improved environmental and thermal stability. acs.orgnih.gov In a specific example, (PTA)2(MA)3Pb4I13 (where MA is methylammonium) perovskite films were prepared, demonstrating exceptional optoelectronic properties. acs.orgnih.gov Solar cells based on these PTA-based 2D perovskites achieved a power conversion efficiency of up to 11.53%. acs.orgnih.gov

The introduction of phenyltrimethylammonium iodide as a spacer cation significantly influences the crystal orientation and morphology of the resulting perovskite film. acs.orgnih.gov The presence of PTA+ can direct the perovskite crystals to grow in a more vertically oriented structure, which is beneficial for charge transport and extraction. researchgate.netresearchgate.net By incorporating additives such as chloride ions during film growth, it is possible to tune the crystal orientation and morphology of the (PTA)2(MA)3Pb4I13 perovskite films. acs.orgnih.gov This control over the film's physical characteristics leads to a reduction in charge transfer resistance and defect-induced charge recombination. acs.orgnih.gov Furthermore, the use of phenyltrimethylammonium cations in formamidinium lead iodide (FAPbI3) perovskites has been shown to result in a textured orientation and reduced lattice strain. researchgate.netresearchgate.net

Table 2: Performance of a Phenyltrimethylammonium-based 2D Ruddlesden-Popper Perovskite Solar Cell

ParameterValue
Power Conversion Efficiency (PCE)11.53%
Open-Circuit Voltage (Voc)Data not available
Short-Circuit Current Density (Jsc)Data not available
Fill Factor (FF)Data not available

Specific values for Voc, Jsc, and FF were not provided in the source material.

Interlayer Spacer for 2D and Quasi-2D Perovskite Structures

Development of Advanced Materials

Beyond perovskites, PTAI is a versatile compound used in the synthesis of other advanced materials.

Phenyltrimethylammonium iodide can serve as a precursor for the synthesis of ionic liquids (ILs). smolecule.com ILs are salts with melting points below 100°C, known for their high thermal stability, low vapor pressure, and high ionic conductivity. mdpi.comnih.gov These properties make them highly suitable for various applications, including as electrolytes in batteries and as additives in polymer composites. mdpi.comucsb.edu

The introduction of fluorine into organic molecules can dramatically alter their electronic, physical, and chemical properties. tcichemicals.com Fluorinated compounds are crucial in the development of materials for pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers. tcichemicals.comalfa-chemistry.com

Phenyltrimethylammonium iodide can be modified to incorporate fluorine atoms, serving as a building block for more complex fluorinated materials. rsc.org For example, the aforementioned 3-(trifluoromethyl)phenyltrimethylammonium iodide contains a trifluoromethyl group (-CF₃), a common moiety in fluorinated materials. rsc.org This group is strongly electron-withdrawing and can be used to fine-tune the electronic and optical properties of the final material. fluorochem.co.ukossila.com By strategically incorporating such fluorinated building blocks, researchers can design and synthesize novel materials with tailored properties for specific applications in electronics and optoelectronics.

Table of Mentioned Compounds

Compound Name Abbreviation / Formula
Phenyltrimethylammonium Iodide PTAI / C₆H₅N(CH₃)₃I
Formamidinium Lead Iodide FAPbI₃
3-(trifluoromethyl)phenyltrimethylammonium iodide 3-CF₃-PTAI
Formamidinium Iodide FAI
Oleic Acid C₁₈H₃₄O₂
Oleylamine C₁₈H₃₇N
Phenethylammonium iodide PEAI
Lead(II) Iodide PbI₂

Additive in Modifying Material Properties

Phenyltrimethylammonium iodide is utilized in materials science as an additive to modify and enhance the properties of various materials, most notably in the field of renewable energy and advanced electronics. Its role is particularly significant in the development of perovskite solar cells (PSCs), where it functions as a surface passivating agent to improve efficiency and stability. Research has also explored its use in battery electrolytes and for modulating the physical properties of complex biological solutions.

Detailed Research Findings

Research has demonstrated that the introduction of Phenyltrimethylammonium iodide (PTAI), sometimes abbreviated as PTMAI, as an additive in the fabrication of perovskite solar cells leads to substantial improvements in device performance and longevity. The primary mechanism involves surface passivation, where the PTAI salt forms a low-dimensional (LD) perovskite layer on the surface of the primary 3D perovskite, such as Cesium Lead Iodide (CsPbI3). researchgate.netnih.gov

This LD perovskite layer, often located at the grain boundaries, effectively addresses key challenges in perovskite technology:

Defect Passivation: It mitigates electronic defects on the perovskite surface, which are common sources of energy loss. researchgate.net

Suppression of Recombination: By passivating defects, it suppresses non-radiative recombination, a process where charge carriers (electrons and holes) recombine without producing light, thus reducing the cell's efficiency. researchgate.netnih.gov

Enhanced Phase Stability: The PTAI-based layer enhances the structural and phase stability of the underlying perovskite, which is crucial for long-term operation. researchgate.netnih.govuni-stuttgart.de

Improved Crystallinity: The additive can contribute to enhancing the crystallinity of the perovskite film while relaxing non-uniform local strains. researchgate.net

These modifications translate directly into measurable improvements in solar cell metrics. Studies have reported that using a double-side surface passivation method with PTMAI on formamidinium lead iodide (FAPbI3) perovskites can significantly increase the power conversion efficiency (PCE). researchgate.net Similarly, its application to CsPbI3-based cells has resulted in record efficiencies for that material class. researchgate.netnih.gov The thermal stability of the resulting perovskite layers is also noted to be excellent. researchgate.net

Beyond solar cells, trimethylphenylammonium iodide has been investigated as an additive in the electrolytes of aqueous Fe-ion batteries, where it helps to enhance reaction kinetics. acs.org In a different application of materials science, it has been used as a hydrophobic salt additive to modify the properties of concentrated monoclonal antibody solutions. In this context, it favorably lowers viscosity and weakens protein-protein interactions, which are critical parameters for pharmaceutical formulations. researchgate.net

Performance Data of Perovskite Solar Cells with Phenyltrimethylammonium Iodide Additive

The following table summarizes the performance enhancements observed in perovskite solar cells when Phenyltrimethylammonium iodide is used as a passivating additive.

Perovskite MaterialRole of Phenyltrimethylammonium IodideKey Improvement MetricValueSource
FAPbI3-basedDouble-side surface passivationPower Conversion Efficiency (PCE)21.87% researchgate.net
CsPbI3Surface passivation, formation of LD perovskitePower Conversion Efficiency (PCE)21.0% researchgate.netnih.gov
FAPbI3-basedDouble-side surface passivationLong-term stability (at 60 °C)>80% of initial PCE after 1860 hours researchgate.net
FAPbI3-basedDouble-side surface passivationLong-term stability (under 1 sun illumination)>80% of initial PCE after 1030 hours researchgate.net
CsPbI3Surface passivationShelf-life stability (room temp, low humidity)>83% of initial PCE after 2000 hours nih.gov

V. Advanced Spectroscopic and Computational Characterization of Phenyltrimethylammonium Iodide

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of phenyltrimethylammonium (B184261) iodide by probing its molecular vibrations. mt.comtriprinceton.org These two techniques are often complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. mt.comtriprinceton.org

The IR spectrum of phenyltrimethylammonium iodide exhibits characteristic absorption bands corresponding to C-H stretching and bending vibrations of the aromatic ring and the methyl groups, as well as C-N stretching vibrations. The aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are observed just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring and the C-N bond. mt.com The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For phenyltrimethylammonium iodide, which is an ionic compound, electrospray ionization (ESI) is a commonly used technique. The mass spectrum will prominently feature the cation, phenyltrimethylammonium ([C₆H₅N(CH₃)₃]⁺), at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the cation. mpg.de The monoisotopic mass of the phenyltrimethylammonium cation is 136.1126 Da, while the full compound, including the iodide anion, has a monoisotopic mass of 263.01710 Da. nih.gov

Theoretical and Computational Chemistry Approaches

Modern computational chemistry provides powerful tools for in-depth analysis of molecular structures, properties, and reaction dynamics. For Phenyltrimethylammonium iodide, theoretical approaches such as Density Functional Theory (DFT) and Molecular Dynamics (MD) offer insights that are complementary to experimental data, enabling a deeper understanding of its behavior at the atomic level. These methods are crucial for elucidating reaction mechanisms, simulating its behavior in complex environments, and predicting its chemical reactivity.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It has become an invaluable tool for understanding the mechanisms of organic reactions by calculating geometries, energies, and spectroscopic properties of reactants, transition states, and products. nih.govresearchgate.net

For Phenyltrimethylammonium iodide, DFT calculations can elucidate several key aspects of its reactivity. By modeling proposed reaction pathways, researchers can calculate the activation energies (ΔG‡) to determine the most favorable mechanistic routes. mdpi.com For instance, in reactions involving the phenyl ring, DFT can help understand the influence of the positively charged trimethylammonium group on electrophilic or nucleophilic aromatic substitution. The electronic effects (inductive and mesomeric) of the substituent can be quantified through analysis of calculated atomic charges and molecular orbitals.

While specific DFT studies focused exclusively on the reaction mechanisms of Phenyltrimethylammonium iodide are not widely published, the methodology has been successfully applied to analogous systems like anilinium and pyridinium (B92312) ions to predict their pKa values and reactivity. researchgate.net These studies demonstrate that DFT, particularly with appropriate solvation models like the IEFPCM (Integral Equation Formalism Polarizable Continuum Model), can accurately predict chemical properties in solution. researchgate.net Such an approach could be used to understand the stability and degradation pathways of the Phenyltrimethylammonium cation in different solvent environments.

| Vibrational Frequencies | Confirms the nature of stationary points (minima or transition states) and can be compared with experimental IR/Raman spectra. | Verifying a calculated transition state structure (one imaginary frequency). |

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular-level processes, such as diffusion, conformational changes, and intermolecular interactions. mdpi.com For quaternary ammonium (B1175870) salts like Phenyltrimethylammonium iodide, MD simulations are particularly useful for understanding their behavior in materials science applications. nih.gov

Another area of application is in polymer science. Quaternary ammonium salts are often mixed with polymers to create materials with specific properties, such as CO2-absorbing fluids. aip.org MD simulations can characterize the structure and dynamics of these mixtures, explaining how the ionic liquid interacts with the polymer chains and how these interactions influence gas solubility. aip.org Furthermore, MD simulations are employed to study the interaction of quaternary ammonium compounds with biological membranes, which is relevant for applications in personal care and disinfecting products. rsc.orgrsc.org These studies can reveal how the surfactant molecules interact with and potentially disrupt the lipid bilayer. rsc.orgrsc.org

Table 2: Key Parameters from Molecular Dynamics Simulations in Materials Science

Simulated Property Description and Relevance Potential Application for Phenyltrimethylammonium Iodide
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle. It reveals the local structure and solvation shells. To determine the average distance and coordination number of iodide ions around the Phenyltrimethylammonium cation in a polymer matrix.
Mean Square Displacement (MSD) Measures the average distance a particle travels over time. It is used to calculate the self-diffusion coefficient. rsc.org To predict the mobility of Phenyltrimethylammonium iodide within an anion exchange membrane, which relates to ionic conductivity. researchgate.net
Interaction Energy Quantifies the strength of non-bonded interactions (van der Waals and electrostatic) between different components of the system. nih.gov To assess the binding energy between the Phenyltrimethylammonium cation and the surface of a clay mineral or a polymer chain. nih.gov

| Order Parameters | Characterize the degree of orientational order in a system, such as the alignment of molecules relative to a surface or director. | To describe the orientation of the phenyl rings of the cation when adsorbed onto a graphene sheet or at a liquid-air interface. |

Predictive modeling, often combining quantum mechanics (QM) with machine learning (ML), represents a frontier in computational chemistry for forecasting the outcomes of chemical reactions. chemrxiv.org These models are trained on large datasets of known reactions to learn the complex relationships between a molecule's structure and its reactivity and selectivity. rsc.org

For a compound like Phenyltrimethylammonium iodide, a key challenge is predicting the site selectivity of reactions on the aromatic ring. The phenyl group has three distinct positions for substitution (ortho, meta, and para), and the bulky, electron-withdrawing trimethylammonium group strongly directs incoming reagents. Predictive models can be developed to forecast the major product of a given reaction with high accuracy.

A relevant example is the development of computational models for aromatic C–H functionalization, a vital class of reactions in synthetic chemistry. rsc.org Models like PATTCH (Predictive Aromatic Thianthrenation for C-H functionalization) use a hybrid QM-ML approach to classify each aromatic C-H bond as either reactive or unreactive and predict the most likely site of reaction. chemrxiv.org The inputs for such a model include features derived from semi-empirical quantum mechanics that capture the electronic and steric environment of each C-H bond. chemrxiv.org By applying a similar, trained model to Phenyltrimethylammonium iodide, a chemist could quickly assess the feasibility and likely regioselectivity of various C-H functionalization reactions before undertaking laboratory work. rsc.org

Table 3: Illustrative Workflow of a Predictive Model for Aromatic C-H Functionalization

Step Description Application to Phenyltrimethylammonium Iodide
1. Input Generation The 3D structure of the molecule is provided to the model. The structure of the Phenyltrimethylammonium cation is used as input.
2. Feature Calculation The model calculates a set of numerical descriptors (features) for each potential reaction site (each C-H bond). These can include local atomic charges, steric hindrance parameters, and bond energies. Features are calculated for the ortho, meta, and para C-H bonds on the phenyl ring.
3. Machine Learning Inference A pre-trained machine learning algorithm (e.g., a graph-convolutional neural network) uses the calculated features to predict an outcome. rsc.org The model outputs a reactivity score or probability for each of the ortho, meta, and para positions.

| 4. Output Interpretation | The predictions are presented to the user, typically as a ranked list of the most likely reaction sites. | The model might predict, for example, a 95% probability of reaction at the meta-position and <5% at the ortho and para positions for a specific reaction type. |

Vi. Research on Biological and Environmental Aspects of Phenyltrimethylammonium Iodide

Biological Research Applications

Phenyltrimethylammonium (B184261) iodide and its structural analogs, specifically tetraalkylammonium ions, are instrumental as pharmacological probes in the study of ion channels and cellular processes.

Tetraalkylammonium compounds, the class to which phenyltrimethylammonium belongs, are widely utilized to investigate the function of ion channels. These molecules can act as blockers of the ion-conducting pores of channels, a mechanism often referred to as a "steric block". This blocking action is dependent on the size and structure of the tetraalkylammonium ion in relation to the channel's pore size. By observing how different tetraalkylammonium ions affect ion flow, researchers can infer the dimensions and properties of the channel's pore.

For instance, studies on various potassium channels and NMDA-type ionotropic glutamate (B1630785) receptors have employed tetraalkylammonium ions to elucidate the structure-function relationships of these channels nih.gov. The simple chemical structure of these compounds allows for a more straightforward interpretation of their interactions with channel proteins nih.gov. While direct studies specifying phenyltrimethylammonium iodide are not abundant, its properties as a tetraalkylammonium salt suggest its utility in similar research to probe the physical and functional characteristics of ion channels. The interaction is often voltage-dependent, meaning the blocking effect changes with the membrane potential, providing further insights into the channel's gating mechanisms nih.gov.

Table 1: Application of Tetraalkylammonium (TAA) Ions in Ion Channel Research

TAA Compound Type Primary Mechanism of Action Ion Channels Studied Research Insights Gained
Small TAA ions (e.g., Tetramethylammonium) Pore block Potassium Channels, TRPM7 Channels Information on the inner vestibule dimensions of the pore.
Larger TAA ions (e.g., Tetrapentylammonium) Pore block, Gating modulation Acid-Sensing Ion Channels (ASICs) Elucidation of subtype-specific activation and desensitization gating.

This table provides illustrative examples of how different tetraalkylammonium ions are used in ion channel research.

The influence of phenyltrimethylammonium on cellular components extends to enzymes involved in critical signaling pathways. Research has shown that phenyltrimethylammonium can induce allosteric changes in the active site of acetylcholinesterase, an enzyme crucial for neurotransmission nih.gov. In these studies, the presence of phenyltrimethylammonium altered the conformation of the enzyme's active site, which was detected using spin-labeled compounds and electron paramagnetic resonance (EPR) spectroscopy nih.gov. Such investigations are vital for understanding how different molecules can modulate enzyme activity, which is a cornerstone of drug development.

The ability of quaternary ammonium (B1175870) compounds to interact with biological molecules makes them relevant in the broader context of pharmacology and toxicology. While phenyltrimethylammonium iodide itself is not typically used as a therapeutic agent, its interactions with proteins can provide a model for how other drugs containing a quaternary ammonium moiety might behave. These studies contribute to the larger body of knowledge on drug-receptor interactions and the molecular basis of pharmacology.

Environmental Chemistry

The widespread use of quaternary ammonium compounds has led to their presence in the environment, prompting research into their fate and effects.

While direct studies are limited, phenyltrimethylammonium iodide can be considered a potential model compound for studying the environmental behavior of certain emerging contaminants, such as fluorinated quaternary ammonium compounds. Per- and polyfluoroalkyl substances (PFAS) are known for their persistence in the environment itrcweb.orgnih.gov. Some non-fluorinated surfactants have been investigated as alternatives to PFAS, and in some cases, have been found to exhibit similar toxicological pathways pfasproject.comfoodpackagingforum.org.

Given that phenyltrimethylammonium iodide is a quaternary ammonium salt, it shares a key structural feature with some fluorinated surfactants. Its water solubility suggests it would be mobile in the environment thermofisher.comfishersci.com. Researchers could potentially use it as a non-fluorinated surrogate to study the transport and partitioning behavior of more complex and persistent fluorinated quaternary ammonium compounds in soil and water systems, without introducing a "forever chemical" into the experimental environment. This approach would allow for the investigation of how the quaternary ammonium headgroup influences environmental fate, independent of the effects of fluorine substitution.

Table 2: Comparative Properties of Phenyltrimethylammonium Iodide and a Generic Perfluorinated Quaternary Ammonium Compound

Property Phenyltrimethylammonium Iodide Generic Perfluorinated Quaternary Ammonium Compound Relevance to Environmental Modeling
Headgroup Quaternary Ammonium Quaternary Ammonium Allows for the study of the headgroup's influence on sorption and transport.
Tail Phenyl and Methyl Groups Perfluorinated Alkyl Chain Differences in hydrophobicity and persistence are key variables for comparison.
Water Solubility Soluble Variable, but often water-soluble Important for modeling mobility in aquatic environments.

This table is a conceptual comparison to illustrate the potential use of Phenyltrimethylammonium iodide as a model compound.

Safety and Handling in Research Environments

The proper handling of phenyltrimethylammonium iodide in a research setting is paramount due to its potential hazards and limited toxicological data.

Phenyltrimethylammonium iodide is designated for "Research Use Only" (RUO), which has significant implications for its handling and safety protocols thermofisher.kr. This designation indicates that the full toxicological properties of the compound have not been thoroughly investigated in humans zoro.com. Therefore, it should be handled with the assumption that it is potentially hazardous.

Standard laboratory safety practices are essential when working with RUO chemicals. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves quora.comactylislab.comyouthfilter.com. Work should be conducted in a well-ventilated area, and inhalation of the dust should be avoided fishersci.comquora.com. Safety Data Sheets (SDS) provide crucial information on known hazards, handling, storage, and disposal thermofisher.comfishersci.comquora.comsigmaaldrich.com. The SDS for phenyltrimethylammonium iodide indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation thermofisher.krsigmaaldrich.com. Prolonged exposure to iodides may also lead to "iodism" in sensitive individuals, with symptoms including skin rash and headache sigmaaldrich.com.

In case of exposure, immediate action is required, such as flushing the eyes with water or washing the skin thoroughly fishersci.com. Proper disposal of chemical waste according to institutional and local regulations is also a critical aspect of its safe use in research actylislab.comyouthfilter.com.

Toxicity and Precautionary Statements in Laboratory Settings

Phenyltrimethylammonium iodide is classified as a hazardous substance and requires careful handling in a laboratory environment to minimize exposure and potential harm. fishersci.com Its toxicological profile and the associated precautionary measures are detailed in safety data sheets and chemical databases.

Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Phenyltrimethylammonium iodide is categorized with several hazard classes. nih.govthermofisher.comfishersci.com It is considered to cause skin irritation (Category 2), serious eye damage (Category 1), and may cause respiratory irritation (Category 3). fishersci.comthermofisher.comfishersci.com Some classifications also include acute dermal toxicity (Category 3) and acute oral toxicity (Category 4). nih.gov The signal word associated with this compound is "Danger". fishersci.comthermofisher.comfishersci.com

GHS Hazard Classifications for Phenyltrimethylammonium Iodide

Hazard Class Category
Skin Corrosion/Irritation 2
Serious Eye Damage/Eye Irritation 1
Specific target organ toxicity - (single exposure) 3
Acute toxicity, Dermal 3

Hazard Statements (H-Statements):

The hazards of Phenyltrimethylammonium iodide are communicated through specific H-statements:

H302: Harmful if swallowed.

H311: Toxic in contact with skin. nih.gov

H315: Causes skin irritation. fishersci.comthermofisher.com

H318: Causes serious eye damage. thermofisher.com

H319: Causes serious eye irritation.

H335: May cause respiratory irritation. fishersci.comthermofisher.com

Precautionary Statements (P-Statements):

To mitigate the risks associated with handling this compound, a set of precautionary statements are provided, covering prevention, response, storage, and disposal.

Prevention:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. thermofisher.com

P264: Wash face, hands and any exposed skin thoroughly after handling. thermofisher.com

P270: Do not eat, drink or smoke when using this product. msds-europe.com

P271: Use only outdoors or in a well-ventilated area. thermofisher.com

P280: Wear protective gloves/protective clothing/eye protection/face protection. thermofisher.com

Response:

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

P302 + P352: IF ON SKIN: Wash with plenty of soap and water. thermofisher.com

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. thermofisher.commsds-europe.com

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. thermofisher.commsds-europe.com

P310: Immediately call a POISON CENTER or doctor. thermofisher.com

P362 + P364: Take off contaminated clothing and wash it before reuse. thermofisher.com

Storage:

P403 + P233: Store in a well-ventilated place. Keep container tightly closed. thermofisher.com

P405: Store locked up.

Disposal:

P501: Dispose of contents/container to an approved waste disposal plant. thermofisher.com

Summary of Precautionary Statements for Phenyltrimethylammonium Iodide

Code Precaution
Prevention
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash face, hands and any exposed skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
Response
P301 + P312 + P330 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310 Immediately call a POISON CENTER or doctor.
P362 + P364 Take off contaminated clothing and wash it before reuse.
Storage
P403 + P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.
Disposal

Toxicological Research Findings:

Research into the toxicity of Phenyltrimethylammonium iodide has provided some key data points. In intraperitoneal lethal-dose studies involving mice, the LD50 (the dose required to kill half the members of a tested population) was determined to be 55 mg/kg. nih.govhaz-map.com This indicates a high level of toxicity when administered via this route. The compound is also noted to be a strong eye irritant and is harmful through ingestion and skin absorption. nih.govhaz-map.com In case of eye contact, it can cause severe eye damage or burns. fishersci.comthermofisher.com

Laboratory Precautions:

In a laboratory setting, it is imperative to handle Phenyltrimethylammonium iodide with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. fishersci.comthermofisher.com Handling should occur in a well-ventilated area, such as a fume hood, to avoid inhalation of the dust. fishersci.comthermofisher.com It is also important to avoid contact with skin and eyes and to wash hands thoroughly after handling. fishersci.com The compound is sensitive to light and is hygroscopic, meaning it absorbs moisture from the air; therefore, it should be stored in a dry, cool, and well-ventilated place in a tightly closed container, protected from light and moisture. thermofisher.com Incompatible materials to be avoided include strong oxidizing agents. thermofisher.com

Vii. Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for PTMAI and its Derivatives

While the traditional synthesis of PTMAI involves the methylation of N,N-dimethylaniline with methyl iodide, future research is anticipated to focus on developing more sustainable and efficient synthetic routes. smolecule.com The exploration of novel pathways is a general trend in synthetic chemistry, aiming to improve yield, reduce waste, and utilize more environmentally benign reagents. uochb.cz Research could be directed towards transition-metal-free catalytic systems or photocatalytic methods, which are gaining traction for their ability to facilitate reactions under mild conditions. rsc.org The development of one-pot multicomponent reactions, similar to those used for synthesizing other nitrogen-containing compounds, could also present a streamlined approach to producing PTMAI and a diverse range of its derivatives. researchgate.net

Key research objectives in this area would include:

Green Chemistry Approaches: Utilizing greener solvents and reagents to minimize environmental impact.

Catalytic Innovations: Investigating new catalysts to improve reaction efficiency and selectivity.

Process Intensification: Developing continuous flow processes for safer and more scalable production.

Expanding Catalytic Applications beyond Current Scope

PTMAI is recognized for its role in organic synthesis, particularly as a phase-transfer catalyst. smolecule.com However, the catalytic potential of quaternary ammonium (B1175870) iodides is broader than currently exploited. For instance, related compounds like tetrabutylammonium (B224687) iodide (TBAI) have proven effective in catalyzing complex organic transformations such as A³ coupling reactions without the need for metal catalysts. researchgate.net

Table 1: Potential Areas for Expanded Catalytic Applications of PTMAI

Catalytic Application Area Potential Role of PTMAI Research Focus
Polymerization Initiator or co-catalyst Control of polymer molecular weight and architecture.
Cross-Coupling Reactions Ligand or catalyst component Development of metal-free or metal-reduced coupling protocols.
Asymmetric Synthesis Chiral phase-transfer catalyst Synthesis of enantiomerically pure pharmaceutical intermediates.
Oxidation/Reduction Mediator or catalyst Facilitating electron transfer in redox reactions.

Innovative Uses in Emerging Material Technologies

The unique properties of PTMAI make it a candidate for inclusion in advanced materials. It is already used in the synthesis of ionic liquids and organic-inorganic hybrid materials. smolecule.com The field of organic-inorganic hybrids is rapidly advancing, with applications in high-performance coatings and potentially as replacements for hazardous heavy metals in industries like metal finishing. specialchem.com

A particularly promising area is in the development of perovskite solar cells. Analogous compounds, such as methylammonium (B1206745) iodide, are critical components in the fabrication of perovskite films, and understanding their role is key to improving solar cell stability and efficiency. nih.gov Future work could investigate the incorporation of PTMAI or its derivatives into perovskite structures or other semiconductor materials to tune their electronic and optical properties. miragenews.com The development of novel materials for advanced adsorption technologies also presents an opportunity for compounds like PTMAI. umich.edu

Deeper Mechanistic Understanding through Advanced Computational Techniques

Modern computational chemistry offers powerful tools for elucidating complex reaction mechanisms. ijrpr.com Techniques like Density Functional Theory (DFT) are increasingly used to study reaction pathways, transition states, and the role of intermediates with high precision. researchgate.net Such computational studies can provide profound insights that are difficult to obtain through experimental means alone. researchgate.net

For PTMAI, future computational research could focus on:

Modeling Catalytic Cycles: Simulating the step-by-step mechanism of PTMAI-catalyzed reactions to identify rate-determining steps and optimize conditions.

Predicting Reactivity: Using computational models to predict the reactivity of novel PTMAI derivatives in various synthetic applications.

Understanding Intermolecular Interactions: Investigating the interactions between the PTMAI cation, the iodide anion, and substrates to better understand its role in phase-transfer catalysis and as a reagent. diva-portal.org

These computational endeavors will accelerate the rational design of new synthetic methods and materials based on PTMAI. nih.gov

Biological and Environmental Impact Studies of Quaternary Ammonium Compounds

As a member of the quaternary ammonium compounds (QACs) class, PTMAI is part of a group of chemicals with significant biological and environmental implications. QACs are widely used as disinfectants, antiseptics, and biocides due to their broad-spectrum antimicrobial activity. nih.govescholarship.org Their mechanism of action often involves the disruption of microbial cell membranes. nih.gov

However, the extensive use of QACs has led to their emergence as environmental contaminants of concern. escholarship.org They are frequently detected in wastewater, surface water, and soil. nih.govdigitellinc.com Key areas for future research regarding the environmental and biological impact of QACs, including PTMAI, include:

Ecotoxicity: Assessing the acute and chronic toxicity of these compounds to a wide range of aquatic and terrestrial organisms. nih.govproquest.comresearchgate.netacs.org Studies have shown that QACs can be toxic to fish, invertebrates, and algae. researchgate.netresearchgate.net

Environmental Fate and Persistence: Investigating their biodegradability and tendency to sorb to sediment and biosolids, which affects their persistence and bioavailability in the environment. nih.govresearchgate.net While many QACs are largely removed during wastewater treatment, significant amounts can still be released into the environment. digitellinc.com

Antimicrobial Resistance: Studying the potential for widespread QAC use to contribute to the development and spread of antibiotic-resistant bacteria. escholarship.orgproquest.com

Human Health Effects: Evaluating potential adverse health outcomes from increased human exposure, which may include respiratory, dermal, and reproductive effects. escholarship.orgacs.org

Table 2: Summary of Environmental and Biological Research Areas for Quaternary Ammonium Compounds (QACs)

Research Area Key Concerns Future Study Directions
Ecotoxicity Toxicity to aquatic life (algae, invertebrates, fish). nih.govresearchgate.net Long-term ecosystem impact studies; development of predictive toxicity models.
Environmental Fate Persistence in water and soil; bioaccumulation potential. researchgate.netnih.gov Analysis of degradation pathways; monitoring in various environmental compartments. digitellinc.comproquest.com
Antimicrobial Resistance Co-selection for antibiotic resistance in bacteria. proquest.com Mechanistic studies of resistance development; surveillance of resistance in clinical and environmental settings.
Human Health Dermal and respiratory irritation; potential for systemic toxicity. escholarship.orgacs.org Long-term exposure studies in occupational settings; investigation of metabolic pathways.

A comprehensive understanding of these impacts is crucial for the responsible development and application of PTMAI and other QACs.

Q & A

Q. What are the key physicochemical properties of phenyltrimethylammonium iodide, and how do they influence its applications in laboratory settings?

Phenyltrimethylammonium iodide (CAS 98-04-4) is a white crystalline solid with a molecular formula of C₉H₁₄IN and a molecular weight of 263.12 g/mol. It is highly soluble in water, ethanol, and acetic acid but sparingly soluble in chloroform . Its melting point is 175°C, and it is hygroscopic, requiring storage in dry conditions. These properties make it suitable for use as a phase-transfer catalyst, a methylating agent, and in analytical chemistry for cadmium detection via precipitation reactions .

Q. What synthetic methodologies are commonly employed to prepare phenyltrimethylammonium iodide?

A classic route involves the quaternization of trimethylamine with iodobenzene derivatives under anhydrous conditions. For example, Pass and Ward (1933) synthesized it by reacting phenyl iodide with trimethylamine in ethanol, followed by crystallization . Alternative methods include displacement reactions using borohydride reagents in polar aprotic solvents like hexamethylphosphoramide (HMPA) at elevated temperatures (75–120°C), which accelerate alkylation kinetics .

Q. How should researchers safely handle and dispose of phenyltrimethylammonium iodide in laboratory settings?

The compound is classified under UN 3267 (corrosive, n.o.s.) with a transport hazard class of 8 (corrosive substances). Use PPE (gloves, goggles, lab coat) and work in a fume hood. For disposal, neutralize residual material with a weak acid (e.g., dilute HCl) and transfer to a licensed waste management facility. Contaminated packaging must be treated as hazardous waste .

Advanced Research Questions

Q. How does phenyltrimethylammonium iodide function in nickel-catalyzed C–H methylation reactions, and what experimental parameters optimize yield?

In nickel-catalyzed methylation of aromatic amides, phenyltrimethylammonium iodide acts as a methyl source via nucleophilic substitution. Key parameters include:

  • Catalyst system : Ni(COD)₂ with ligands like 1,10-phenanthroline.
  • Solvent : Dimethylacetamide (DMA) at 100–120°C.
  • Stoichiometry : A 2:1 ratio of methylating agent to substrate. This method achieves regioselective methylation of primary C–H bonds over tertiary sites, with yields >80% .

Q. What mechanistic insights explain the solvent-dependent reactivity of phenyltrimethylammonium iodide in dealkylation reactions?

In dealkylation studies with sodium borohydride, reaction rates vary with solvent polarity and coordination strength. HMPA, a strong Lewis basic solvent, accelerates displacement by stabilizing intermediates, achieving complete conversion in ~5 hours at 75°C. In contrast, sulfolane requires higher temperatures (120°C) due to lower polarity. Kinetic studies (monitored via GLC) confirm a bimolecular nucleophilic substitution (SN2) mechanism, with methyl groups preferentially cleaved over bulkier alkyl chains .

Q. How does phenyltrimethylammonium iodide enhance the stability and efficiency of inorganic CsPbI₃ perovskite solar cells?

Post-passivation with phenyltrimethylammonium iodide (PTAI) reduces defect density at grain boundaries in CsPbI₃ films. Methodology:

  • Deposition : Spin-coat a 10 mM PTAI solution in isopropanol onto the perovskite layer.
  • Annealing : 100°C for 10 minutes to form a low-dimensional perovskite phase at grain boundaries. This treatment improves phase stability under ambient conditions and boosts device efficiency to 21% while retaining >90% initial performance after 30 days .

Q. What role does phenyltrimethylammonium iodide play in biochemical studies of acetylcholine receptors?

Derivatives like 4-N-maleimidophenyltrimethylammonium iodide (MPTA) act as affinity labels for cysteine residues near acetylcholine binding sites. Experimental protocol:

  • Labeling : Incubate receptor-rich membranes with 10 µM MPTA in pH 7.4 buffer for 1 hour.
  • Quenching : Add excess β-mercaptoethanol to terminate reactions. This method identified critical cysteine pairs (positions 192–193 in α-subunits) involved in ligand binding .

Methodological Considerations

Q. What analytical techniques are recommended for characterizing phenyltrimethylammonium iodide in complex mixtures?

  • NMR : ¹H NMR (D₂O, δ 3.3 ppm for N-methyl groups; δ 7.5 ppm for aromatic protons).
  • Mass Spectrometry : ESI-MS (m/z 263.12 for [M]⁺).
  • Elemental Analysis : Validate C, H, N, and I content against theoretical values .

Q. How can researchers resolve contradictions in solvent compatibility data for phenyltrimethylammonium iodide?

Conflicting solubility reports (e.g., in acetone) may arise from impurities or hydration states. Recommendations:

  • Purification : Recrystallize from ethanol/water (1:1 v/v).
  • Karl Fischer titration : Confirm water content (<0.1% w/w) before solubility tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethylphenylammonium iodide
Reactant of Route 2
Reactant of Route 2
Trimethylphenylammonium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.